5-Butyl-3,4-dihydro-2H-pyrrole

Catalog No.
S15077503
CAS No.
64319-86-4
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Butyl-3,4-dihydro-2H-pyrrole

CAS Number

64319-86-4

Product Name

5-Butyl-3,4-dihydro-2H-pyrrole

IUPAC Name

5-butyl-3,4-dihydro-2H-pyrrole

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h2-7H2,1H3

InChI Key

WLIYEZQKXASQOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NCCC1

5-Butyl-3,4-dihydro-2H-pyrrole is a nitrogen-containing heterocyclic compound with the molecular formula C8H15NC_8H_{15}N. This compound features a five-membered ring structure characterized by two hydrogenated carbon atoms adjacent to the nitrogen atom, which contributes to its unique chemical properties. The butyl group attached to the nitrogen enhances its hydrophobicity and influences its solubility in organic solvents. This compound belongs to a larger class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of pyrrole derivatives. Key reactions include:

  • Hydrogenation: The compound can be synthesized through the hydrogenation of nitro ketones, leading to the formation of 3,4-dihydro-2H-pyrroles .
  • Oxidation: Under oxidative conditions, 5-butyl-3,4-dihydro-2H-pyrrole can be converted to its corresponding pyrrole form through oxidation reactions involving stoichiometric oxidants or catalytic systems .
  • Electrophilic Substitution: The nitrogen atom in the pyrrole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Compounds related to 5-butyl-3,4-dihydro-2H-pyrrole exhibit significant biological activities. Pyrrole derivatives are often studied for their potential as:

  • Antimicrobial Agents: Some pyrrole compounds have demonstrated activity against various bacterial strains.
  • Anticancer Properties: Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Neuroprotective Effects: Some studies suggest that pyrrole derivatives may have protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

The specific biological activity of 5-butyl-3,4-dihydro-2H-pyrrole requires further investigation to elucidate its pharmacological properties.

The synthesis of 5-butyl-3,4-dihydro-2H-pyrrole can be achieved through several methods:

  • Hydrogenation of Nitro Ketones: This method involves the reduction of nitro ketones under hydrogen gas using a nickel catalyst, yielding high purity and yield of 3,4-dihydro-2H-pyrroles .
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving suitable precursors such as aldehydes or ketones combined with amines under acidic or basic conditions .
  • Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of 1,4-dicarbonyl compounds with primary amines in the presence of an acid catalyst .

5-Butyl-3,4-dihydro-2H-pyrrole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections or cancer therapy.
  • Agricultural Chemicals: Its derivatives could be explored for use as agrochemicals due to their potential bioactivity against pests and pathogens.
  • Material Science: Pyrrole derivatives are used in the synthesis of conductive polymers and materials due to their electronic properties.

Interactions involving 5-butyl-3,4-dihydro-2H-pyrrole are crucial for understanding its biological efficacy and safety profile. Studies should focus on:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can help predict its pharmacokinetics and bioavailability.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems will aid in assessing its therapeutic potential and toxicity.

Several compounds share structural similarities with 5-butyl-3,4-dihydro-2H-pyrrole. Here are some notable examples:

Compound NameStructure TypeNotable Features
3-MethylpyrrolePyrrole derivativeExhibits antimicrobial properties
2-AcetylpyrrolePyrrole derivativeKnown for its anti-inflammatory effects
5-Ethyl-3,4-dihydro-2H-pyrroleDihydropyrrole derivativePotential neuroprotective properties

Each of these compounds possesses unique properties that differentiate them from 5-butyl-3,4-dihydro-2H-pyrrole while sharing the core pyrrole structure. The presence of different substituents affects their solubility, reactivity, and biological activities.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

125.120449483 g/mol

Monoisotopic Mass

125.120449483 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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